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molecular formula C10H13NO3 B8486409 4-isobutyryl-1H-pyrrole-2-carboxylic acid methyl ester

4-isobutyryl-1H-pyrrole-2-carboxylic acid methyl ester

Cat. No. B8486409
M. Wt: 195.21 g/mol
InChI Key: IVLNUPGMJGJTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299115B2

Procedure details

A mixture of isobutyryl chloride and aluminum chloride in dry DCM were stirred in an inert atmosphere at 0-5° C. for 15 minutes. To this was added a solution of 1H-pyrrole-2-carboxylic acid methyl ester in dry DCM drop wise under stirring at 0-5° C. and stirred further for 4 hours at room temperature. After completion of reaction, reaction mixture was poured into ice water and extracted with DCM, DCM layer was washed with 1N NaOH followed by water and brine. The organic layer was dried over anhydrous sodium sulfate and was evaporated to get 4-isobutyryl-1H-pyrrole-2-carboxylic acid methyl ester (B1-I)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:14]>C(Cl)Cl>[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[C:18]([C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH:19]=1)=[O:14] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
were stirred in an inert atmosphere at 0-5° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring at 0-5° C.
STIRRING
Type
STIRRING
Details
stirred further for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction, reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM, DCM layer
WASH
Type
WASH
Details
was washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C=1NC=C(C1)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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